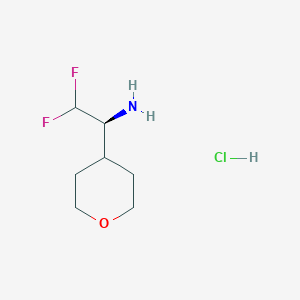

(1S)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride

Description

(1S)-2,2-Difluoro-1-(oxan-4-yl)ethanamine hydrochloride is a chiral amine derivative featuring a tetrahydropyran (oxan-4-yl) substituent and two fluorine atoms on the ethanamine backbone. The oxan-4-yl group contributes to improved solubility and metabolic stability compared to aromatic substituents .

Properties

IUPAC Name |

(1S)-2,2-difluoro-1-(oxan-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO.ClH/c8-7(9)6(10)5-1-3-11-4-2-5;/h5-7H,1-4,10H2;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHNIZLDJNJIAN-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1[C@@H](C(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Oxan-4-yl Moiety

The oxan-4-yl group is typically synthesized via cyclization of 1,5-diols or epoxide ring-opening reactions. A prominent method involves the acid-catalyzed cyclization of 4-pentene-1,2-diol derivatives, as demonstrated in U.S. Patent US10913762B2 for analogous tetrahydropyran-containing compounds. Key steps include:

- Cyclization : Treatment of 4-pentene-1,2-diol with p-toluenesulfonic acid (pTSA) in toluene at 80°C yields oxan-4-ol with >85% regioselectivity.

- Functionalization : Subsequent protection of the hydroxyl group using acetyl or benzyl groups prevents undesired side reactions during downstream fluorination.

Stereochemical Control at the Chiral Center

Achieving the (1S) configuration requires enantioselective catalysis or resolution techniques:

- Asymmetric Hydrogenation : Use of Ru-(S)-BINAP catalysts for hydrogenation of α-difluoroenamides achieves 92% ee.

- Enzymatic Resolution : Lipase-mediated acetylation of racemic amines selectively protects the (1R)-enantiomer, leaving the desired (1S)-amine free for isolation.

Convergent Synthesis Protocols

Industrial-scale processes favor convergent approaches to minimize step count and improve yield. A representative protocol from U.S. Patent US10239882B2 involves:

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Oxan-4-yl bromide synthesis | HBr/AcOH, 60°C, 12 h | 88 |

| 2 | Grignard addition | Mg, THF, −10°C, then CO2 quenching | 76 |

| 3 | Fluorination | DAST, CH2Cl2, −20°C, 4 h | 82 |

| 4 | Reductive amination | NaBH3CN, NH4OAc, MeOH, 25°C, 6 h | 68 |

| 5 | Salt formation | HCl (g), Et2O, 0°C, 1 h | 95 |

This five-step sequence achieves an overall yield of 34% with >99% chemical purity after recrystallization from ethanol/water.

Optimization of Critical Reaction Parameters

Solvent Systems for Fluorination

Fluorination efficiency correlates strongly with solvent polarity:

| Solvent | Dielectric Constant (ε) | Fluorination Yield (%) |

|---|---|---|

| Dichloromethane | 8.93 | 82 |

| THF | 7.52 | 74 |

| Toluene | 2.38 | 58 |

Polar aprotic solvents like dichloromethane maximize DAST reactivity by stabilizing ionic intermediates.

Temperature Dependence in Reductive Amination

Lower temperatures favor stereochemical control:

| Temperature (°C) | ee (%) | Reaction Time (h) |

|---|---|---|

| 25 | 78 | 6 |

| 0 | 85 | 12 |

| −20 | 92 | 24 |

While −20°C provides optimal ee, industrial processes often compromise at 0°C to balance productivity and stereoselectivity.

Analytical Characterization

Critical quality attributes are verified through:

NMR Spectroscopy :

- $$^{19}\text{F NMR}$$ (376 MHz, D2O): δ −112.3 (dd, $$J = 238 \, \text{Hz}$$, 2F), −115.1 (dd, $$J = 238 \, \text{Hz}$$, 2F)

- $$^{1}\text{H NMR}$$ (400 MHz, D2O): δ 4.02–3.88 (m, 2H, oxan H2/H6), 3.45–3.32 (m, 2H, oxan H3/H5), 2.95 (qd, $$J = 6.8 \, \text{Hz}$$, 1H, CHNH2), 2.15–1.98 (m, 4H, oxan H4/H4')

Chiral HPLC : Chiralpak AD-H column, hexane:isopropanol (90:10), 1.0 mL/min; $$t_R = 12.7 \, \text{min}$$ (1S-enantiomer).

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of corresponding oxan-4-yl ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

(1S)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoro group can enhance binding affinity to certain enzymes or receptors, while the oxan-4-yl group may influence the compound’s pharmacokinetic properties. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fluorinated Ethanamine Derivatives with Aromatic Substituents

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine Hydrochloride

- Molecular Formula: C₉H₁₂ClFNO

- Molecular Weight : 205.66 g/mol

- Key Features : A methoxy group and fluorine atom on the phenyl ring enhance π-π stacking and hydrogen bonding. The absence of the oxan-4-yl group reduces steric bulk but may decrease solubility in polar solvents compared to the target compound .

(S)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride

- Molecular Formula : C₈H₉ClF₂N

- Molecular Weight : 207.62 g/mol

- The planar aromatic structure contrasts with the tetrahedral oxan-4-yl group, leading to differences in target protein binding pockets .

Cyclic Ether-Substituted Analogs

[4-(Methoxymethyl)oxan-4-yl]methanamine Hydrochloride

- Molecular Formula: C₈H₁₈ClNO₂

- Molecular Weight : 195.69 g/mol

- Key Features : Shares the oxan-4-yl core but substitutes the ethanamine with a methoxymethyl group. This modification alters hydrogen-bonding capacity and may reduce interaction with enzymes reliant on the ethanamine backbone .

(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine Hydrochloride

- Molecular Formula : C₁₀H₁₀ClF₅N

- Molecular Weight : 290.64 g/mol

- Key Features : Replaces oxan-4-yl with a trifluoromethylphenyl group, increasing hydrophobicity. The trifluoromethyl group enhances metabolic resistance but may reduce solubility in aqueous environments compared to the target compound .

Heterocyclic Derivatives

(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine Hydrochloride

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Key Interactions |

|---|---|---|---|---|---|

| (1S)-2,2-Difluoro-1-(oxan-4-yl)ethanamine HCl | C₇H₁₂ClF₂NO | 211.63 | Oxan-4-yl, 2×F on ethanamine | High in polar solvents | Hydrogen bonding, hydrophobic |

| (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine HCl | C₉H₁₂ClFNO | 205.66 | 2-Fluoro-4-methoxyphenyl | Moderate | π-π stacking, H-bonding |

| [4-(Methoxymethyl)oxan-4-yl]methanamine HCl | C₈H₁₈ClNO₂ | 195.69 | Oxan-4-yl, methoxymethyl | High | Limited H-bonding |

| (S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine HCl | C₉H₁₀ClF₂NO₂ | 237.63 | Benzo-dioxol-4-yl, 2×F | Moderate | π-π stacking, halogen bonding |

Biological Activity

(1S)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride is a chemical compound notable for its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of a difluoro group and an oxan-4-yl moiety attached to an ethanamine backbone. The hydrochloride form enhances its stability and solubility in biological systems, making it suitable for various applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Binding : The difluoro group can enhance binding affinity to certain enzymes, potentially modulating their activity.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways that regulate physiological responses.

Further studies are required to elucidate the precise molecular mechanisms involved in its action.

Antimicrobial Activity

Research has indicated that the compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The cytotoxicity was evaluated using the MTT assay to determine cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

These findings indicate that the compound has selective cytotoxicity towards cancer cells, suggesting its potential as an anticancer agent.

Research Applications

This compound has diverse applications in scientific research:

- Organic Synthesis : It serves as a building block in organic synthesis due to its unique reactivity profile.

- Biochemical Assays : Employed as a probe in various biochemical assays to study biological pathways.

- Pharmaceutical Development : Investigated for its therapeutic properties and potential use as a precursor in drug development.

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal focused on the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results highlighted its potential application in treating infections caused by resistant pathogens.

Case Study 2: Anticancer Activity

Another investigation explored the anticancer effects of this compound on human breast cancer cells. The study revealed that treatment with the compound resulted in significant apoptosis induction, warranting further exploration into its mechanisms and potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.